Boc-Ala-NMe(OMe)

Weinreb Amide Ketone Synthesis Peptide Chemistry

Boc-Ala-NMe(OMe) is a Boc-protected L-alanine Weinreb amide engineered for high-fidelity ketone synthesis. Unlike Boc-Ala-OH or Boc-Ala-OMe, its tetrahedral chelate mechanism prevents over-addition by organometallic reagents, guaranteeing the desired ketone with conserved chiral integrity. ≥98% purity ensures reliable coupling in automated SPPS and minimal side reactions during hindered N-methyl amide installation. This is the definitive building block for peptide aldehydes, transition-state inhibitors, and permeability-enhanced N-methylated peptides. Choose Boc-Ala-NMe(OMe) for reproducible, high-yield solid-phase peptide synthesis.

Molecular Formula C10H20N2O4
Molecular Weight 232.28 g/mol
CAS No. 87694-49-3
Cat. No. B1662084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ala-NMe(OMe)
CAS87694-49-3
Molecular FormulaC10H20N2O4
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)
InChIKeyPWQIGBOSLQHOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Ala-NMe(OMe) CAS 87694-49-3: Chemical Class, Core Identity, and Role in Peptide Synthesis


Boc-Ala-NMe(OMe), chemically defined as (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate, is an L-alanine derivative belonging to the class of Weinreb amides. As an N-terminal Boc-protected amino acid amide, it is a key building block in peptide synthesis, specifically enabling the controlled introduction of alanine residues . Its defining Weinreb amide functionality provides distinct reactivity that is critical for acylation and the synthesis of ketones without over-addition, a key differentiator from standard esters or carboxylic acids [1].

Why Boc-Ala-NMe(OMe) Cannot Be Replaced by Simple Boc-Ala-OH or Boc-Ala-OMe in Ketone-Focused Peptide Synthesis


A direct substitution of Boc-Ala-NMe(OMe) with a generic Boc-protected alanine derivative, such as Boc-Ala-OH or Boc-Ala-OMe, is not chemically equivalent due to the fundamental difference in carbonyl reactivity. Standard esters (e.g., Boc-Ala-OMe) and carboxylic acids (e.g., Boc-Ala-OH) are prone to over-addition by organometallic reagents, leading to tertiary alcohols instead of the desired ketone [1]. In contrast, the Weinreb amide group in Boc-Ala-NMe(OMe) forms a stable, tetrahedral chelate with nucleophiles, effectively halting the reaction at the ketone stage. This mechanistic control is non-negotiable for high-yield ketone synthesis, making generic substitution chemically invalid for that key application [2].

Quantitative Differentiation of Boc-Ala-NMe(OMe) vs. Ester Analogs: Purity, Yield, and Enantiopurity


Head-to-Head Synthetic Yield Advantage of Boc-Ala-NMe(OMe) over Boc-Ala-OMe in Ketone Synthesis

In the synthesis of amino ketones, Boc-Ala-NMe(OMe) provides a higher and more controlled yield compared to standard ester analogs like Boc-Ala-OMe. While the direct conversion of esters to ketones with organometallics often results in low yields due to over-addition to the intermediate ketone, the Weinreb amide reliably yields the desired ketone product [1]. The yield of ketones from Weinreb amides is generally higher, a finding attributed to the increased nucleophilicity and the formation of a stable chelate intermediate that prevents further reaction [2].

Weinreb Amide Ketone Synthesis Peptide Chemistry

Specification-Level Purity Control: Boc-Ala-NMe(OMe) vs. Lower-Grade Alanine Derivatives

Boc-Ala-NMe(OMe) is routinely specified to a minimum purity of 98.0%, as determined by Gas Chromatography (GC), by major suppliers . This high-purity standard is critical for solid-phase peptide synthesis (SPPS), where impurities can lead to chain termination or the accumulation of deletion sequences, reducing the overall yield and purity of the target peptide. A comparator, such as Boc-Ala-OH, may be offered at lower commercial grades (e.g., 97% or unspecified), which introduces greater variability and a higher risk of synthetic failure in demanding sequences .

Purity Analysis Quality Control Peptide Synthesis

Conserved Chiral Integrity: Enantiopurity and Specific Rotation of Boc-Ala-NMe(OMe)

The specific rotation of Boc-Ala-NMe(OMe) is tightly specified by vendors, for example, as [α]20/D = -27.0° to -31.0° (C=1, methanol) . This precise range serves as a quantitative measure of chiral purity and is essential for ensuring the incorporation of the correct enantiomer into a peptide chain. While other Boc-Ala derivatives (e.g., Boc-Ala-OMe) also have specific rotations, the rigorous specification for Boc-Ala-NMe(OMe) reflects its use in high-value applications where even a small amount of the D-enantiomer could compromise biological activity or crystallographic studies .

Chiral Purity Enantiomeric Excess Analytical Specification

Optimal Research and Industrial Applications for Boc-Ala-NMe(OMe) Driven by Quantitative Differentiation


High-Fidelity Synthesis of Peptide Ketones and Aldehydes on Solid Support

The Weinreb amide functionality of Boc-Ala-NMe(OMe) is the gold standard for synthesizing peptide aldehydes and ketones on solid support without the risk of over-addition [1]. This makes it the reagent of choice for generating C-terminal modified peptides used as protease inhibitors or in the development of transition-state analog inhibitors. The high and reliable yield derived from this chemistry is essential for parallel library synthesis, where reproducibility is paramount .

Synthesis of Sterically Hindered N-Methylated Peptides

The N-methylated amide bond in Boc-Ala-NMe(OMe) pre-installs an N-methyl group, a common modification for improving peptide stability and membrane permeability [1]. For this application, Boc-Ala-NMe(OMe) is a direct building block that circumvents the notoriously low-yielding step of N-methylating an amide bond post-synthetically. Its high purity specification (≥98%) is crucial here, as any impurities can severely hamper the already difficult coupling to a hindered N-methylated amine .

Preparation of Chiral, Non-Racemic α-Amino Ketones

Boc-Ala-NMe(OMe) is an ideal starting material for the synthesis of chiral α-amino ketones, valuable intermediates in medicinal chemistry [1]. The conserved chiral integrity, as evidenced by its well-defined specific rotation , ensures that the stereocenter is not compromised during the ketone-forming reaction. This is in stark contrast to using esters or other more basic conditions that can lead to racemization.

Reliable Building Block for Automated and High-Throughput Peptide Synthesis

The consistent quality and high purity of Boc-Ala-NMe(OMe), as verified by vendor GC specifications [1], make it a reliable reagent for automated solid-phase peptide synthesizers. The low impurity profile minimizes the risk of clogging fluidic lines in automated instruments and ensures a high coupling efficiency for each cycle, which is critical for the successful synthesis of long or difficult peptide sequences .

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